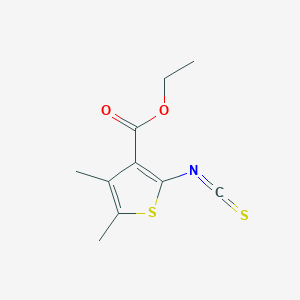

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Overview

Description

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H11NO2S2 and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with ethyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then treated with thiophosgene to introduce the isothiocyanate group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols to form thioureas or carbamates.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate has shown promise in the development of novel pharmaceuticals due to its biological activity:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF7). For instance, compounds synthesized from this compound demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds:

- Thienopyrimidine Derivatives : It is utilized in the synthesis of thienopyrimidine derivatives, which have been shown to possess various biological activities including anti-inflammatory and antimicrobial properties .

Agricultural Chemistry

The isothiocyanate group is known for its role in plant defense mechanisms and pest resistance:

- Bioactive Pesticides : Compounds containing isothiocyanates are being explored for their potential use as natural pesticides due to their ability to inhibit pest growth and enhance plant resilience .

Case Study 1: Anticancer Activity Evaluation

A study conducted on novel thienopyrimidine derivatives synthesized from this compound revealed promising results against human breast cancer cells. The synthesized compounds exhibited higher cytotoxicity compared to traditional chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Synthesis of Heterocycles

Research focused on the synthesis of various heterocyclic compounds using this compound as a precursor demonstrated its versatility. The resulting compounds were characterized using spectroscopic methods (IR, NMR), confirming their structures and establishing a foundation for further pharmacological testing .

Mechanism of Action

The mechanism of action of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate can be compared to other isothiocyanate-containing compounds, such as:

Phenyl isothiocyanate: Unlike this compound, phenyl isothiocyanate lacks the thiophene ring and has different reactivity and applications.

Allyl isothiocyanate: This compound is found in mustard oil and has a simpler structure, with different biological activities and industrial uses.

Methyl isothiocyanate: Used as a pesticide, it has a different safety profile and regulatory considerations compared to this compound.

These comparisons highlight the unique structural features and applications of this compound in various fields of research and industry.

Biological Activity

Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (EITC) is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article presents an overview of the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

EITC features a thiophene ring substituted with an isothiocyanate group, which is known for its reactivity towards nucleophiles. The chemical formula is , with a molecular weight of 255.36 g/mol. The presence of the isothiocyanate group (-N=C=S) contributes to the compound's biological activity by enabling covalent interactions with various biomolecules.

The biological activity of EITC primarily stems from its ability to modify proteins and enzymes through electrophilic reactions. This reactivity allows EITC to:

- Inhibit Enzyme Activity : EITC can covalently bind to active sites on enzymes, leading to inhibition. This mechanism is particularly relevant in cancer biology where enzyme inhibition can alter tumor growth.

- Induce Apoptosis : EITC has been shown to trigger apoptotic pathways in cancer cells, thereby reducing cell viability.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting cellular functions in pathogens.

Anticancer Properties

Several studies have highlighted the anticancer potential of EITC:

- Cell Viability Studies : EITC demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays indicated that EITC reduced cell viability with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| HepG-2 | 12 |

- Mechanism Exploration : Research indicates that EITC induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, enhancing the intrinsic apoptotic pathway.

Antimicrobial Effects

EITC has shown promising antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : In a study examining its effects against Candida albicans, EITC exhibited an MIC of 1.5 mg/mL, indicating effective antifungal properties .

| Microorganism | MIC (mg/mL) | Reference |

|---|---|---|

| Candida albicans | 1.5 |

Case Studies and Research Findings

- Enzyme Inhibition Study : A study focused on the enzyme inhibition capabilities of EITC revealed that it effectively inhibited certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and metabolism .

- In Vivo Studies : Animal models treated with EITC showed reduced tumor sizes compared to control groups, supporting its potential as a chemopreventive agent .

- Comparative Studies : Research comparing EITC with other isothiocyanates showed that EITC had superior bioactivity in terms of inducing apoptosis and inhibiting proliferation in prostate cancer cells .

Properties

IUPAC Name |

ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S2/c1-4-13-10(12)8-6(2)7(3)15-9(8)11-5-14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDWCCQQWAIQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392323 | |

| Record name | ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85716-85-4 | |

| Record name | ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.